5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a benzyloxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal reduction methods.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or zinc in hydrochloric acid.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-benzyloxybenzoic acid.
Reduction: 4-benzyloxyaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-ethyl: Similar structure but with an ethyl group instead of a carboxylic acid.
Uniqueness: The presence of the carboxylic acid group in 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased solubility in water and the ability to form salts and esters. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYETQEMDKJAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394731 |
Source
|
Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795260-68-3 |
Source
|
Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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